molecular formula C8H11NO B3031281 4-Isopropyl-pyridine 1-oxide CAS No. 22581-87-9

4-Isopropyl-pyridine 1-oxide

Cat. No.: B3031281
CAS No.: 22581-87-9
M. Wt: 137.18 g/mol
InChI Key: WHHSRRQBFPSMIO-UHFFFAOYSA-N
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Description

4-Isopropyl-pyridine 1-oxide is an organic compound that belongs to the class of pyridine N-oxides It is characterized by the presence of an isopropyl group attached to the fourth position of the pyridine ring and an oxygen atom bonded to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-pyridine 1-oxide can be achieved through the oxidation of 4-isopropyl-pyridine. One common method involves the use of peracids, such as peracetic acid or perbenzoic acid, which oxidize the pyridine ring to form the N-oxide. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

    Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Peracids such as peracetic acid or perbenzoic acid are commonly used.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Reagents such as halogens (chlorine, bromine) and acids (sulfuric acid) are used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted pyridine N-oxides and reduced pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Isopropyl-pyridine 1-oxide has garnered attention for its role in medicinal chemistry, particularly as a precursor for drug development. Compounds containing N-oxide functionalities are often utilized as synthetic intermediates , prodrugs, or active pharmaceutical ingredients (APIs). They can enhance the solubility and bioavailability of drugs, making them crucial in the formulation of therapeutic agents.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of pyridine N-oxides, including this compound, can induce cell death in cancer cells through complexation mechanisms. Studies have shown that these compounds can control anticancer activity by modulating their interactions with biological targets, thereby enhancing their therapeutic efficacy .

Biocatalysis

Biocatalytic processes involving this compound have been explored for the synthesis of heteroaromatic N-oxides. A study highlighted the use of recombinant Escherichia coli expressing a soluble di-iron monooxygenase (SDIMO), which effectively converted various pyridines into their corresponding N-oxides without side products. This method provides an environmentally friendly and efficient approach to synthesizing biologically active compounds .

Table: Comparison of Biocatalytic Methods

MethodSubstrates TestedConversion RateEnvironmental Impact
Recombinant E. coli SDIMO98 N-heterocyclesHighLow
Traditional Chemical SynthesisVariousModerateHigh

Photochemical Applications

The photochemical properties of this compound have been investigated for potential applications in radical generation. The compound can serve as a precursor for generating carbon-centered radicals under mild conditions, which are useful in various organic transformations, including the Minisci reaction for alkylation .

Case Study: Radical Generation

In a recent study, researchers developed a photoactive ester based on a quinoline N-oxide core structure that utilizes the fragmentation of N–O bonds to generate radicals efficiently. This approach allows for controlled radical reactions, showcasing the versatility of pyridine N-oxides in synthetic organic chemistry .

Material Science

The luminescent properties of this compound have been explored in material science applications. Research indicates that crystals of this compound exhibit blue-violet photoluminescence, making them suitable for optoelectronic devices and sensors . The structural and electronic properties have been characterized using X-ray diffraction and density functional theory (DFT) modeling.

Mechanism of Action

The mechanism of action of 4-Isopropyl-pyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of enzymes and other proteins. The isopropyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

    Pyridine N-oxide: The parent compound without the isopropyl group.

    4-Methyl-pyridine 1-oxide: A similar compound with a methyl group instead of an isopropyl group.

    4-Ethyl-pyridine 1-oxide: A compound with an ethyl group at the fourth position.

Uniqueness: 4-Isopropyl-pyridine 1-oxide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to other pyridine N-oxides .

Biological Activity

4-Isopropyl-pyridine 1-oxide (4-IPO) is a heterocyclic compound with significant potential in medicinal chemistry and pharmacology. This article delves into its biological activities, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

4-IPO has the molecular formula C₈H₁₁NO, characterized by a pyridine ring substituted at the 4-position with an isopropyl group and an N-oxide functional group. The presence of the N-oxide alters its chemical behavior, making it less basic than pyridine due to the electron-withdrawing nature of the nitrogen-oxygen bond.

Biological Activities

Research indicates that 4-IPO exhibits various biological activities, particularly in the following areas:

  • Anti-inflammatory Properties : Investigations have highlighted its potential in reducing inflammation, making it a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Activity : Some studies suggest that pyridine N-oxides, including 4-IPO, may possess antimicrobial properties, although specific data on 4-IPO remains limited .
  • Ligand Behavior : 4-IPO has been studied for its interactions as a ligand in coordination complexes, influencing catalytic activity and selectivity in various reactions.

Synthesis Methods

The synthesis of 4-IPO can be achieved through various methods. One common approach involves the oxidation of pyridine derivatives using m-chloroperbenzoic acid (m-CPBA) in dichloromethane. This method allows for the introduction of the N-oxide functional group effectively .

Comparative Analysis with Related Compounds

The following table summarizes structural characteristics and notable properties of compounds related to 4-IPO:

Compound NameStructure CharacteristicsNotable Properties
Pyridine-N-OxideC₅H₅NOUsed as an oxidizing agent; less basic than pyridine
2-Methylpyridine-N-OxideC₆H₇NOExhibits different reactivity patterns; agrochemical use
Nicotinic Acid N-OxideC₆H₆N₂OPrecursor for pharmaceuticals; anti-inflammatory effects
3-Picoline-N-OxideC₆H₇NOUsed in organic synthesis; limited biological studies

This comparative analysis highlights how structural variations influence the properties and applications of these compounds.

Case Studies and Research Findings

  • Anti-inflammatory Research : A study investigated various piperidine derivatives for their anti-inflammatory effects. While specific results for 4-IPO were not detailed, similar compounds demonstrated promising outcomes in reducing inflammatory markers in vitro.
  • Ligand Interaction Studies : Research focused on the ligand behavior of pyridine N-oxides showed that these compounds could form stable complexes with metal ions, enhancing their catalytic properties. The unique structure of 4-IPO may confer similar advantages in catalytic applications .
  • Pharmacological Evaluations : Although direct studies on 4-IPO's mechanism of action are scarce, its classification within piperidine derivatives suggests potential pharmacological activities that warrant further exploration .

Properties

IUPAC Name

1-oxido-4-propan-2-ylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHSRRQBFPSMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=[N+](C=C1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311296
Record name 4-Isopropyl-pyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22581-87-9
Record name Pyridine, 4-(1-methylethyl)-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22581-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC241102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Isopropyl-pyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-isopropylpyridine and 1.5 mL of 30% H2O2 in 7 mL of AcOH was heated at 135° C. A total of 15.4 mL of H2O2 was added in 4 portions, and the solution was refluxed for 2 h. Chloroform and water were added, the layers were separated, and the aqueous layer was extracted 3 times with CHCl3. The combined extracts were dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (5% MeOH/CHCl3) provided 139 mg of the 4-isopropylpyridine N-oxide as an orange oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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